molecular formula C7H12Cl2N2 B3037786 3-Aminobenzylamine dihydrochloride CAS No. 60517-99-9

3-Aminobenzylamine dihydrochloride

Cat. No.: B3037786
CAS No.: 60517-99-9
M. Wt: 195.09 g/mol
InChI Key: VYUNCHWZPFLDAP-UHFFFAOYSA-N
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Description

Significance of the 3-Aminobenzylamine (B1275103) Scaffold in Organic Synthesis

The 3-aminobenzylamine scaffold is a valuable building block in organic synthesis due to its bifunctional nature, possessing both a primary aliphatic amine (the aminomethyl group) and a primary aromatic amine. This unique arrangement of functional groups allows for selective reactions at either site, enabling the construction of a diverse array of more complex molecules. The presence of the flexible benzylamine (B48309) moiety and the reactive aniline-type nitrogen atom provides chemists with a versatile tool for creating libraries of compounds for various research purposes.

The utility of this scaffold is particularly evident in the synthesis of heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and form the backbone of many pharmaceuticals, agrochemicals, and materials. The 3-aminobenzylamine structure provides the necessary atoms and spatial orientation to readily participate in cyclization reactions, leading to the formation of fused ring systems.

Overview of Research Trajectories for 3-Aminobenzylamine Dihydrochloride (B599025) and its Derivatives

Research involving 3-aminobenzylamine dihydrochloride and its derivatives is multifaceted, with significant efforts directed towards the synthesis of novel heterocyclic systems with potential biological activity. These investigations often explore the reactivity of the scaffold to construct molecules with specific three-dimensional arrangements, which are crucial for their interaction with biological targets.

A prominent area of research is the use of 3-aminobenzylamine in the synthesis of dihydroquinazolines . These heterocycles are of considerable pharmacological interest, with some natural and synthetic derivatives exhibiting antitumor, antimicrobial, and antifungal properties. nih.govresearchgate.net For instance, research has demonstrated a straightforward and efficient method for the synthesis of N-aryl-3,4-dihydroquinazolines through the sequential N-functionalization of 2-aminobenzylamine (an isomer of 3-aminobenzylamine) followed by cyclodehydration. nih.govresearchgate.netnih.gov This work highlights the potential of aminobenzylamine scaffolds in creating complex heterocyclic structures.

The following table details the synthesis of various N-aryl-3,4-dihydroquinazolines from a related aminobenzylamine precursor, showcasing the versatility of this synthetic approach.

Table 2: Synthesis of N-Aryl-3,4-dihydroquinazolines from an Aminobenzylamine Precursor researchgate.net
EntryAr (Aryl Group)R (Acyl Group)Time (min)Yield (%)
1a2-NO₂C₆H₄CH₃1592
2b2-NO₂C₆H₄CH(CH₃)₂2590
3c2-NO₂C₆H₄C₆H₅9087
4d2-NO₂C₆H₄4-ClC₆H₄8583
5e2-NO₂C₆H₄CH₂C₆H₅4087
6f2-NO₂C₆H₄CH₂ (4-ClC₆H₄)4588
7g4-NO₂C₆H₄CH₃5quant.
8h4-NO₂C₆H₄CH₂CH₃1293
9i4-NO₂C₆H₄CH(CH₃)₂1589
10j4-NO₂C₆H₄C(CH₃)₃9087
11k4-NO₂C₆H₄C₆H₅4592

Another significant research trajectory involves the synthesis of chromeno[2,3-d]pyrimidine derivatives . These compounds have been investigated for their potential antimicrobial activities. researchgate.netnih.gov The synthesis often involves multi-component reactions, where the aminobenzylamine scaffold can be conceptually utilized to build the pyrimidine (B1678525) ring fused to a chromene core. While the provided search results focus more on the synthesis of the chromene part, the versatility of aminobenzylamines suggests their potential role in constructing the pyrimidine portion of such fused systems. nih.govrsc.org

Furthermore, the application of 3-aminobenzylamine extends to materials science, where it can serve as a monomer in the synthesis of polymers and as a ligand for the formation of metal complexes. tcichemicals.com Its ability to coordinate with metal ions through its nitrogen atoms makes it a candidate for the development of novel catalysts and materials with interesting electronic or magnetic properties.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)aniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c8-5-6-2-1-3-7(9)4-6;;/h1-4H,5,8-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUNCHWZPFLDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Aminobenzylamine and Its Derivatives

Chemical Synthesis of 3-Aminobenzylamine (B1275103) and Related Structures

The efficient synthesis of 3-aminobenzylamine is crucial for its application as a precursor in medicinal and materials chemistry. Research has focused on developing optimized and scalable routes from readily available starting materials.

Optimization of Preparation Routes (e.g., from 3-nitro-benzaldehyde oxime)

A common and effective route to 3-aminobenzylamine dihydrochloride (B599025) begins with 3-nitrobenzaldehyde (B41214). This starting material is typically synthesized via the mono-nitration of benzaldehyde, which predominantly yields the meta-isomer (around 72%).

The synthesis proceeds through the formation of an oxime intermediate, followed by reduction. A representative procedure, analogous to the reduction of the corresponding 2-nitro isomer, involves the following steps:

Oxime Formation: 3-Nitrobenzaldehyde is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate (B1210297), in a suitable solvent like aqueous ethanol. The mixture is heated to produce 3-nitrobenzaldehyde oxime.

Reduction: The isolated 3-nitrobenzaldehyde oxime is then subjected to reduction to convert both the nitro group and the oxime group into primary amines. A variety of reducing agents can be employed for this transformation. A robust method involves the use of sodium borohydride (B1222165) in combination with a Lewis acid like titanium (IV) chloride in an anhydrous solvent such as dimethyl ether (DME) nih.gov. This system is effective for the simultaneous reduction of both functionalities. Alternative reducing systems include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

Salt Formation: Following the reduction and workup, the resulting 3-aminobenzylamine free base is treated with hydrochloric acid to precipitate the more stable 3-aminobenzylamine dihydrochloride salt.

This multi-step process provides a reliable pathway to the target compound, with optimizations focused on improving yields and simplifying purification procedures.

Derivatization Strategies for Aminobenzylamine Moieties (e.g., with di-tert-butyl dicarbonate)

Due to the presence of two distinct amine functionalities (an aromatic and a primary aliphatic amine), selective protection is often required for subsequent synthetic transformations. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions. acs.orgnih.gov

The derivatization of 3-aminobenzylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) can be controlled to achieve selective protection. The primary aliphatic amine is generally more nucleophilic than the aromatic amine, allowing for selective protection at this site under controlled conditions. However, protection of the aromatic amine is also common. The reaction is typically carried out by treating 3-aminobenzylamine with Boc₂O in the presence of a base, such as sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP), in a solvent like tetrahydrofuran (B95107) (THF) or acetonitrile. acs.orgrsc.orgnih.gov

The resulting product, tert-Butyl [3-(aminomethyl)phenyl]carbamate, has the Boc group on the aromatic amine, leaving the primary benzylamine (B48309) available for further reactions. This protected intermediate is a valuable tool for building more complex molecules where selective reactivity at the benzylic position is desired.

Table 1: Common Reagents for Boc-Protection of Amines

ReagentBaseSolvent(s)Typical Conditions
Di-tert-butyl dicarbonate (Boc₂O)Sodium bicarbonate, DMAP, NaOHTHF, Acetonitrile, Water, DichloromethaneRoom temperature or gentle heating (40°C)

Multi-Component Reactions and Heterocycle Synthesis Incorporating Aminobenzylamine Units

2-Aminobenzylamine and its isomers are key synthons for a variety of nitrogen-containing heterocycles. Their ability to provide both a nucleophilic amine and an electrophilic (after activation) benzylic carbon makes them ideal for cyclization reactions.

Quinazolinone Scaffold Construction via Condensation Reactions

The quinazolinone core is a privileged scaffold in medicinal chemistry. Aminobenzylamines are valuable precursors for constructing this ring system through various condensation strategies.

Reaction with Isatoic Anhydride (B1165640): A common method involves the reaction of an amine with isatoic anhydride. In this context, 2-aminobenzylamine can act as the nucleophilic component. The reaction typically proceeds by the amine attacking the anhydride, leading to the ring-opening of the isatoic anhydride to form an intermediate 2-aminobenzamide (B116534) derivative. This intermediate can then undergo intramolecular cyclization, often facilitated by heat or a catalyst, to form the quinazolinone or related quinazolinedione structure.

Reaction with 2-Aminobenzamide: Quinazolinones can be synthesized by the condensation of 2-aminobenzamides with various C1 sources like aldehydes or alcohols. While 2-aminobenzylamine itself is not 2-aminobenzamide, it is a direct precursor. The benzylic amine can be oxidized to an amide in situ, or the synthesis can start from the corresponding 2-aminobenzonitrile, which is then hydrated to the amide.

Carbonylative Synthesis: Modern methods utilize palladium-catalyzed carbonylation reactions. For instance, quinazolinones can be synthesized from 2-aminobenzamide and aryl halides under a carbon monoxide (CO) atmosphere. A more direct approach involves the palladium-catalyzed carbonylative coupling of 2-aminobenzylamine with aryl bromides. In this one-pot reaction, CO acts as the C1 source, and the process involves aminocarbonylation, condensation, and oxidation to yield the final quinazoline (B50416) product. Another advanced strategy involves the palladium-catalyzed reaction of o-nitrobenzamides with alcohols; this cascade reaction includes the reduction of the nitro group to an amine, which then condenses with the alcohol (oxidized in situ to an aldehyde) to form the quinazolinone scaffold. This highlights a pathway where a nitro-substituted precursor, related to the starting materials for 3-aminobenzylamine, can be used in a reductive cyclization process.

Synthesis of Dihydroquinazolines from 2-Aminobenzylamines and Nitroalkanes

An innovative approach to synthesizing 3,4-dihydroquinazolines involves the annulation of 2-aminobenzylamines with electrophilically activated nitroalkanes nih.gov. This method provides a direct route to the dihydroquinazoline (B8668462) core.

The reaction is typically carried out by heating a mixture of the 2-aminobenzylamine, a nitroalkane, and polyphosphoric acid (PPA). The PPA serves to activate the nitroalkane, making it an effective electrophile for reaction with the amines. The process involves the condensation of the 2-aminobenzylamine with the activated nitroalkane, followed by an intramolecular cyclization to form the dihydroquinazoline ring. This method is notable for its use of readily available starting materials to construct the heterocyclic system efficiently.

Table 2: Synthesis of Dihydroquinazolines from 2-Aminobenzylamines and Nitroalkanes

2-Aminobenzylamine DerivativeNitroalkane (R³)Product (3,4-Dihydroquinazoline)Yield (%)
2-(Aminomethyl)anilineNitromethane (H)3,4-Dihydroquinazoline69
2-(Aminomethyl)anilineNitroethane (CH₃)2-Methyl-3,4-dihydroquinazoline63
2-(Aminomethyl)aniline1-Nitropropane (CH₂CH₃)2-Ethyl-3,4-dihydroquinazoline65
2-(1-Aminoethyl)anilineNitromethane (H)4-Methyl-3,4-dihydroquinazoline52
5-Methyl-2-(aminomethyl)anilineNitroethane (CH₃)2,7-Dimethyl-3,4-dihydroquinazoline71
Data sourced from reference nih.gov.

Formation of Indolo[3,2-c]quinolin-6-ones with 2-Aminobenzylamine and Isatins

The reaction between 2-aminobenzylamine and isatins (indole-2,3-diones) provides a direct pathway to the tetracyclic indolo[3,2-c]quinolin-6-one scaffold. When equimolar amounts of 2-aminobenzylamine and an isatin (B1672199) are refluxed in a suitable solvent like acetic acid, a condensation and cyclization cascade occurs. rsc.org

The proposed mechanism involves an initial nucleophilic attack by the primary aliphatic amine of 2-aminobenzylamine onto the C3-keto group of the isatin. This is followed by a series of cyclization and dehydration steps, ultimately leading to the formation of the fused quinolinone ring system. This reaction demonstrates the utility of 2-aminobenzylamine in constructing complex, polycyclic aromatic systems of potential pharmacological interest. rsc.org

Advanced Functionalization of Aminobenzylamine

The presence of two distinct amino groups—a primary benzylic amine and a primary aromatic amine—in 3-aminobenzylamine offers opportunities for selective functionalization, enabling the synthesis of a diverse range of derivatives.

The selective N-alkylation of one amino group in the presence of another is a significant challenge in the functionalization of diamines like 3-aminobenzylamine. youtube.com The benzylic amine is generally more nucleophilic and less sterically hindered than the aromatic amine, which can allow for some degree of selective alkylation under carefully controlled conditions. General methods for N-alkylation often involve the reaction of the amine with an alkyl halide or the use of reductive amination. organic-chemistry.org More advanced strategies, such as ruthenium-catalyzed N-alkylation using alcohols, have also been developed. rsc.org A selective mono-N-alkylation of a 1,3-amino alcohol has been achieved through chelation with 9-borabicyclo[3.3.1]nonane (9-BBN), a strategy that could potentially be adapted for 3-aminobenzylamine if one of the amino groups is modified to an alcohol. organic-chemistry.org

N-acylation is another fundamental transformation for modifying amines. researchgate.net The reaction of an amine with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base is a common method. researchgate.net Given the different reactivity of the two amino groups in 3-aminobenzylamine, selective N-acylation can be achieved. The more nucleophilic benzylic amine is expected to react preferentially. Various catalytic systems have been developed to facilitate N-acylation under mild conditions. mdpi.comgoogle.com

The following table provides a general overview of N-alkylation and N-acylation reactions applicable to amines.

TransformationReagent TypeGeneral ConditionsKey Feature
N-AlkylationAlkyl HalideBase, SolventDirect alkylation
N-AlkylationAlcoholRuthenium Catalyst"Borrowing Hydrogen" strategy
N-AcylationAcyl ChlorideBase, SolventForms amide bond
N-AcylationAcid AnhydrideCatalyst (optional)Efficient acylation

Transamidation, the exchange of an amine moiety in an amide with another amine, has emerged as a powerful tool for the formation of new amide bonds. Interestingly, highly selective transamidation has been demonstrated with 3-aminobenzylamine. In a study utilizing benzoic acid as a catalyst, the transamidation of benzamide (B126) with 3-aminobenzylamine proceeded with excellent selectivity. mdpi.comsci-hub.se The reaction occurred exclusively at the more nucleophilic benzylic amine, leaving the aromatic amino group intact. This method provides a potential strategy for the selective protection or functionalization of the benzylic amine in 3-aminobenzylamine. mdpi.comsci-hub.se The reaction is typically carried out in a high-boiling solvent like xylene at elevated temperatures. mdpi.com

Reactant 1Reactant 2CatalystSelectivityReference
Benzamide3-AminobenzylamineBenzoic AcidExclusive reaction at the benzylic amine mdpi.comsci-hub.se

Direct C-H amination and amidation reactions represent a frontier in organic synthesis, offering a highly atom-economical way to form C-N bonds. rsc.org These reactions often rely on the use of a directing group to control the regioselectivity of the C-H functionalization. An aminobenzylamine fragment can be incorporated into a directing group to guide the amination or amidation to a specific C-H bond within a molecule. nih.gov For example, a picolinamide (B142947) derivative of a benzylamine can direct the amination to the γ-C–H bond of the benzylamine moiety. nih.gov

The catalysts for these reactions are typically based on transition metals such as copper, rhodium, or cobalt. nih.govnih.govmdpi.comnih.gov The reaction involves the coordination of the directing group to the metal center, bringing the catalyst into proximity with the target C-H bond and facilitating its activation and subsequent amination or amidation. mdpi.comresearchgate.net This strategy allows for the precise installation of a nitrogen-containing functional group at a position that would be difficult to access through traditional synthetic methods.

Polymer Science and Advanced Materials Utilizing 3 Aminobenzylamine Dihydrochloride Precursors

Synthesis and Characterization of Poly(3-aminobenzylamine) (PABA)

The synthesis and characterization of polymers derived from 3-aminobenzylamine (B1275103) have garnered interest due to their potential applications in various fields. The presence of both aromatic and aliphatic amino groups in the monomer allows for versatile polymerization and functionalization pathways.

Chemical oxidation is a common method for the polymerization of aniline (B41778) and its derivatives. In the case of 3-aminobenzylamine, polymerization can be initiated using an oxidizing agent such as ammonium (B1175870) persulfate. However, studies have shown that the homopolymerization of some aminobenzylamines, like 3-aminobenzenesulfonic acid (3-ABSa), through chemical oxidative methods can be challenging and may result in low yields. unisi.it This difficulty can be attributed to factors like steric hindrance and the electronic effects of substituents on the monomer's susceptibility to oxidation. unisi.it For instance, the polymerization of 3-ABSa using FeCl3·6(H2O) as an oxidant and dopant has been achieved under solvent-free conditions at elevated temperatures. unisi.it

It has been noted that the polymerization of o-aminobenzylamine (an isomer of 3-aminobenzylamine) can yield an insulating polymer. uwaterloo.ca This highlights the influence of the substituent position on the final polymer's properties.

Layer-by-layer (LbL) self-assembly is a versatile technique for constructing ultrathin films on solid substrates by alternately depositing positively and negatively charged species. nih.gov This method allows for precise control over the film's thickness and architecture at the nanoscale. nih.govutu.fi The process typically involves immersing a charged substrate into solutions of oppositely charged polyelectrolytes, with rinsing steps in between to remove unbound material. utu.fi

For creating multilayer films involving polyaniline (PANI) and its derivatives, a common approach is to use a polyanion such as poly(sodium styrenesulfonate) (PSS). nih.gov The buildup of these (PSS/PANI)n multilayers can be monitored by techniques like UV-vis spectroscopy, where a linear increase in absorbance with the number of bilayers indicates a uniform deposition process. nih.gov The resulting films can exhibit significant electrical conductivity and electrochemical activity, which can be tuned by the number of layers deposited. nih.gov While specific examples for PABA/PSS multilayers are not detailed in the provided search results, the principle of LbL assembly is broadly applicable to charged polymers, suggesting its potential for creating structured thin films of PABA.

Copolymerization with 3-Aminobenzylamine and Related Anilines

Copolymerization offers a strategic approach to tailor the properties of conducting polymers, combining the desirable characteristics of different monomers.

The electrochemical copolymerization of aniline with o-aminobenzylamine (ABA) has been investigated to create functional polymers. uwaterloo.caresearchgate.net This process can lead to the formation of a copolymer that incorporates the aliphatic amino groups of ABA, which are available for further chemical derivatization. uwaterloo.caresearchgate.net Studies have shown that when the ratio of ABA to aniline in the precursor solution is within the range of 90:10 to 75:25, the resulting copolymer has a stoichiometric ratio of approximately 1:1. uwaterloo.cauba.ar The synthesis is typically carried out in an acidic medium, such as sulfuric acid. uwaterloo.ca

The characterization of these copolymers often involves techniques like cyclic voltammetry, Fourier transform infrared spectroscopy (FTIR), and X-ray photoelectron spectroscopy (XPS) to understand their structure and electronic properties. uwaterloo.ca

Copolymers of aniline and o-aminobenzylamine exhibit interesting electrical properties. In an acidic medium, their conductivity is similar to that of polyaniline (PANI). uwaterloo.cauba.ar However, a significant improvement in conductance is observed in weak acidic to neutral media compared to PANI. uwaterloo.cauba.ar This enhanced electroactivity in a wider pH range is a valuable property for applications such as biosensors, as PANI itself is not electroactive in neutral media.

The conductivity of these copolymers can be switched, similar to PANI. researchgate.net The presence of the aminobenzylamine units provides functional groups without completely sacrificing the conductive properties of the PANI backbone. uwaterloo.ca

A primary motivation for copolymerizing aniline with aminobenzylamines is to introduce functional groups onto the polymer backbone. uwaterloo.ca The primary aliphatic amino group in the aminobenzylamine unit is more reactive than the aromatic amino group, making it suitable for subsequent derivatization reactions. uwaterloo.ca

Researchers have demonstrated that the resulting copolymers can be derivatized through mild reactions with molecules containing carboxylate or carbonyl groups. uwaterloo.caresearchgate.net For example, ferrocene (B1249389) carboxaldehyde has been successfully coupled to an aniline-o-aminobenzylamine copolymer, showcasing the availability of the primary amino groups for modification. researchgate.net This functionalization capability opens up possibilities for creating more complex and tailored polymer structures for specific applications. uwaterloo.ca The ability to modify the polymer backbone is crucial for the development of advanced materials, including those used in sensors and other molecular devices. uwaterloo.ca

Data Tables

Table 1: Copolymerization of Aniline and o-Aminobenzylamine

Precursor Ratio (ABA:Aniline)Resulting Copolymer Stoichiometry (ABA:Aniline)Key PropertyReference
90:10 to 75:25~1:1Similar conductivity to PANI in acid, improved in neutral media. uwaterloo.cauba.ar
85:15Not specifiedAllows for later derivatization while maintaining switchable conductivity. researchgate.net

Integration of 3-Aminobenzylamine Derivatives in Novel Material Architectures

The unique chemical structure of 3-aminobenzylamine, featuring both a primary amine and a benzylamine (B48309) group, allows for the creation of polymers with a high density of functional sites. These sites are instrumental in dictating the polymer's interaction with other materials and its response to external stimuli. The resulting polymer, poly(3-aminobenzylamine) (PABA), and its copolymers are at the forefront of research into sophisticated material architectures designed for specific, high-performance applications.

The synergy between conductive polymers and nanomaterials like graphene has paved the way for highly sensitive electronic devices. A notable application is in the development of Field-Effect Transistors (FETs), where the channel material's conductivity is modulated by an electric field.

Researchers have successfully developed a FET based on a composite of graphene and poly(3-aminobenzylamine-co-aniline) for the highly sensitive detection of acetylcholine (B1216132), a key neurotransmitter. mdpi.com In this composite, the amine-functionalized polymer plays a dual role. Firstly, it enhances the immobilization of enzymes or other biorecognition elements onto the graphene surface. Secondly, the wide pKa distribution of the polymer's amine groups improves the pH sensitivity of the graphene-based FET. mdpi.com Graphene, with its exceptional electrical conductivity and large surface area, provides an ideal transducer platform. nih.gov The incorporation of poly(3-aminobenzylamine-co-aniline) into the graphene matrix creates a hybrid material with enhanced sensing capabilities, demonstrating the potential of 3-aminobenzylamine derivatives in advanced electronic biosensors. mdpi.com

Key Research Findings in Conductive Polymer Composites:

ComponentApplicationKey Finding
Graphene and poly(3-aminobenzylamine-co-aniline)Field-Effect Transistor (FET) for acetylcholine detectionThe amine-functionalized polymer provides a suitable environment for enzyme immobilization and improves the pH sensitivity of the graphene-based FET. mdpi.com
Poly(3-aminobenzylamine) (PABA) and functionalized multi-walled carbon nanotubes (f-CNTs)Electrochemical dopamine (B1211576) biosensorPABA/f-CNTs electrospun nanofibers exhibited high sensitivity and selectivity for dopamine detection. nih.gov
Poly(3-aminobenzylamine)/molybdenum selenide (B1212193) (MoSe2)/graphene oxideElectrochemical biosensorUsed for the simultaneous diagnosis of cancer antigen 15-3 (CA 15-3) and miRNA-21. nih.gov

Biomimetic nanofluidic devices aim to replicate the function of biological ion channels, which exhibit highly selective and regulated transport of ions. Poly(3-aminobenzylamine) (PABA) has emerged as a key material for functionalizing the inner surfaces of synthetic nanochannels, thereby creating "smart" nanofluidic diodes.

In one significant study, bullet-shaped single nanochannels in polyethylene (B3416737) terephthalate (B1205515) (PET) membranes were functionalized with PABA. rsc.orgunlp.edu.ar The abundance of basic amino groups in the PABA layer allows for the control of the nanochannel's ion selectivity by adjusting the pH of the surrounding solution. rsc.orgunlp.edu.ar This pH-responsive behavior is a hallmark of many biological channels.

Furthermore, the pendant primary amino groups on the PABA backbone serve as ideal binding sites for specific molecules. Researchers have demonstrated the highly sensitive detection of dopamine by exploiting the chemical reaction between dopamine and the PABA-functionalized nanochannel walls. rsc.orgunlp.edu.ar This binding event alters the surface charge of the nanochannel, leading to a measurable change in the device's iontronic response, specifically its rectification efficiency. rsc.orgunlp.edu.ar By carefully selecting the conditions for dopamine binding and the subsequent iontronic measurement, a correlation between the rectification properties and dopamine concentration was established, reaching nanomolar detection limits. rsc.org This work showcases the utility of PABA in creating biomimetic nanofluidic devices for sensitive biosensing applications. rsc.orgunlp.edu.ar

Detailed Findings on PABA-Derivatized Nanofluidic Devices:

Device ArchitectureAnalytePrinciple of Operation
PABA-functionalized bullet-shaped single nanochannels in PET membranesDopamineThe pendant amino groups of PABA act as binding sites for dopamine, causing a change in the nanochannel's surface charge and altering its ion rectification properties. rsc.orgunlp.edu.ar
PABA/Poly(sodium 4-styrenesulfonate) (PSS) layer-by-layer self-assembled thin film on FTO glassDopamineThe multilayer thin film provides a high surface area and electroactive sites for the sensitive and selective electrochemical detection of dopamine. mdpi.com

Catalysis and Ligand Chemistry Based on 3 Aminobenzylamine Structure

Design and Synthesis of 3-Aminobenzylamine-Derived Ligands

The dual amine functionalities of 3-aminobenzylamine (B1275103) allow for its use as a bidentate building block, capable of forming stable chelate rings with transition metals. This property is central to the design of effective ligands for a variety of catalytic transformations.

Development of Novel Ligands for Transition Metal Catalysis

The development of efficient catalysts is a cornerstone of modern organic chemistry, with palladium-catalyzed cross-coupling reactions being a particularly powerful tool for forming carbon-nitrogen (C-N) bonds. The efficacy of these reactions often hinges on the design of the ligand coordinating the palladium center. Ligands derived from 3-aminobenzylamine can be classified as bidentate nitrogen donors (N,N' ligands), which are crucial for stabilizing the metal center and facilitating the catalytic cycle.

While specific ligands like EPhos and L3 are prominent in palladium catalysis, the principles of their design can be applied to 3-aminobenzylamine derivatives. sigmaaldrich.comacs.orgacs.org For instance, EPhos is a phosphine-based ligand used in Buchwald-Hartwig amination to couple primary amines and aryl halides. sigmaaldrich.com A 3-aminobenzylamine-derived ligand, though nitrogen-based, would similarly coordinate to a palladium atom, influencing its electronic properties and steric environment to promote the key steps of C-N bond formation. The synthesis of such ligands often involves the reaction of the amine groups with other molecules to create a more complex, sterically-hindered, and electronically-tuned environment around the metal.

The general approach involves reacting 3-aminobenzylamine with electrophiles to create more complex structures, which can then be used to stabilize transition metal nanoparticles or form discrete molecular complexes. nanochemres.org The goal is to create a ligand that promotes high catalytic activity and selectivity for specific transformations, such as the Suzuki or Heck reactions. nanochemres.orgnih.gov

Chelation and Coordination Chemistry of Aminobenzylamine-Based Ligands

The 3-aminobenzylamine molecule possesses two distinct nitrogen atoms—a more basic aliphatic aminomethyl group and a less basic aromatic amino group. This differential reactivity allows for selective functionalization and provides two points of contact for metal coordination, a process known as chelation. When a ligand binds to a central metal ion through multiple donor atoms, it forms a stable, ring-like structure called a chelate.

The formation of these chelate rings significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands (ligands that bind at only one point). This phenomenon, known as the chelate effect, is fundamental to the utility of 3-aminobenzylamine derivatives in catalysis. The preparation of a zinc-nitrogen complex from 3-aminobenzylamine and zinc acetate (B1210297) demonstrates its capacity to act as a chelating ligand. guidechem.com The resulting complexes can feature varied coordination geometries, such as octahedral or square planar, depending on the metal ion and other coordinating species.

Table 1: Comparison of Coordination Properties

Feature Monodentate Ligand (e.g., Ammonia) Bidentate Ligand (e.g., 3-Aminobenzylamine)
Binding Sites 1 2
Complex Stability Lower Higher (Chelate Effect)
Structure Forms simple complexes Forms stable ring structures (chelates)

| Entropy Change | Smaller upon complexation | Larger upon complexation, thermodynamically favorable |

Exploration of Achiral Nitrogen Ligands and Pincer Ligand Systems

Since 3-aminobenzylamine itself does not have a chiral center, ligands derived directly from it are typically achiral. These achiral nitrogen ligands are valuable in a multitude of catalytic reactions where stereoselectivity is not a primary concern.

Furthermore, the 3-aminobenzylamine scaffold is an excellent starting point for constructing more elaborate "pincer" ligands. Pincer ligands are a class of chelating agents that bind to a metal center via three donor atoms in a meridional fashion, resembling the claw of a crab. To form a pincer ligand from 3-aminobenzylamine, additional donor groups would need to be installed, for example, on the aromatic ring ortho to the amino group. These ligands are known for conferring exceptional stability and reactivity to metal catalysts. The design of indolyl-based NNN-pincer ligands for palladium catalysis showcases a similar synthetic strategy and application in Suzuki coupling reactions. nih.govmdpi.com

Mechanistic Insight into Catalytic Processes Facilitated by 3-Aminobenzylamine Derivatives

Understanding the mechanism of a catalytic reaction is key to optimizing its performance and designing better catalysts. For processes involving ligands derived from 3-aminobenzylamine, this involves studying the elementary steps of the catalytic cycle.

Understanding Catalyst Resting States and Reaction Rate Enhancements

In palladium-catalyzed cross-coupling, for example, the cycle typically involves oxidative addition, transmetalation, and reductive elimination. A bidentate ligand derived from 3-aminobenzylamine would remain coordinated to the palladium throughout this cycle. Its electronic and steric properties would influence the rates of each step. For instance, an electron-donating ligand can speed up the initial oxidative addition step. The rigidity and bite angle of the chelate ring formed by the ligand also play a critical role in stabilizing reactive intermediates and promoting the final bond-forming reductive elimination step. In some systems, the catalyst resting state can be an iminium ion, which can be re-oxidized to continue the catalytic cycle. nih.gov

Role as a Catalyst or Co-catalyst in Organic Transformations

While 3-aminobenzylamine is primarily utilized as a structural precursor for more complex ligands, the amine functionalities themselves possess inherent catalytic potential. Amines can act as Brønsted bases or as nucleophiles, qualifying them for roles in organocatalysis. nih.gov

Currently, there is limited literature specifically detailing the use of unmodified 3-aminobenzylamine as a primary catalyst or co-catalyst in major organic transformations. Its principal application remains as a building block for creating ligands or as a curing agent for resins. guidechem.com However, the field of amine organocatalysis is vast, and it is plausible that 3-aminobenzylamine could function as a simple base or nucleophilic catalyst in certain reactions, such as condensations or additions, although such applications are not widely reported. Its main contribution to catalysis is indirect, through the highly effective and tunable ligands that can be synthesized from its core structure.

Computational and Theoretical Investigations of 3 Aminobenzylamine and Its Derivatives

Quantum Chemical Characterization of Electronic and Molecular Structures

Quantum chemical methods are instrumental in elucidating the fundamental electronic and molecular properties of 3-aminobenzylamine (B1275103) and its analogs. These calculations can predict various characteristics before a compound is ever synthesized.

Computational methods, particularly Time-Dependent Density Functional Theory (TDDFT), are highly effective in predicting the spectroscopic properties of molecules. This is especially relevant for designing fluorescent probes, which are essential tools in biomedical research for visualizing biological processes. For derivatives of 3-aminobenzylamine, which contains amine functionalities often incorporated into fluorescent dyes, these predictions are invaluable.

The amine groups in 3-aminobenzylamine can be functionalized to create novel fluorophores. Computational studies can model how modifications to the molecular structure affect the absorption and emission spectra. For instance, the introduction of isothiocyanate groups to amine-containing fluorene (B118485) dyes has been studied to create amine-reactive probes that "light up" upon conjugation to biomolecules. Theoretical calculations can help predict the fluorescence quantum yields and wavelengths of such probes, guiding the synthesis of derivatives with optimal photophysical properties for applications like two-photon induced fluorescence imaging. Methods like TDDFT and STEOM-DLPNO-CCSD have shown high accuracy in reproducing experimental fluorescent spectra for a variety of molecular systems.

The flexible benzylamine (B48309) structure and the presence of two different amine groups (a primary aliphatic amine and an aromatic amine) in 3-aminobenzylamine allow for multiple conformations and the potential for tautomerism. Computational conformational analysis can determine the relative energies of different spatial arrangements (rotamers) of the molecule, identifying the most stable geometries.

Tautomerism, the interconversion of structural isomers through proton transfer, is a key consideration for molecules with amine and amide groups. The aromatic amine of 3-aminobenzylamine can theoretically exist in an equilibrium between its primary amino form and a minor imino tautomer. While the amino form is overwhelmingly predominant under physiological conditions, understanding the potential for tautomerism is crucial, as minor tautomers can play significant roles in biochemical processes. Computational studies, often combined with NMR spectroscopy and X-ray crystallography, can quantify the tautomeric equilibrium. For example, in studies of 1-benzamidoisoquinoline derivatives, computational models that include explicit solvent molecules were necessary to accurately reproduce experimental observations of tautomeric equilibria, highlighting the importance of accounting for intermolecular hydrogen bonds.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry offers a window into the dynamics of chemical reactions, allowing for the detailed study of reaction pathways and the structures of transient species.

Understanding how a reaction proceeds requires characterizing its transition state—the highest energy point on the reaction pathway. Density Functional Theory (DFT) is a widely used method to locate and analyze the geometry and energy of transition states for reactions involving amine-containing molecules. For instance, in the reaction of 2-amino-N'-(aryl) benzimidamide derivatives with ninhydrin, DFT calculations were used to investigate the reaction mechanism under different conditions, which led to various N-heterocycle products. The calculations showed that the C

Supramolecular Chemistry and Self Assembly Utilizing 3 Aminobenzylamine Components

Host-Guest Complexation with Aminobenzylamine Moieties

Host-guest chemistry involves the encapsulation of a smaller molecule (guest) within a larger molecule (host). While specific research on 3-aminobenzylamine (B1275103) dihydrochloride (B599025) in host-guest complexation is not extensively documented in the provided search results, the broader class of aminobenzylamine derivatives demonstrates key principles applicable to this compound. The amino groups of these moieties can act as hydrogen bond donors, while the aromatic ring can participate in π-π stacking interactions, both of which are fundamental to the formation of stable host-guest complexes.

For instance, the encapsulation of guest molecules is often driven by a combination of forces including hydrogen bonding, van der Waals forces, and hydrophobic effects. The design of a host molecule with a cavity complementary in size, shape, and chemical nature to a specific guest is paramount for selective binding. In principle, a host system could be designed to specifically recognize the stereochemistry and electronic properties of the 3-aminobenzylamine structure.

Molecular Recognition Principles in Systems Containing Aminobenzylamine

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The distinct nucleophilicity of the two amino groups in aminobenzylamine derivatives can be exploited for directed synthesis and recognition. Research on the related compound p-aminobenzylamine has shown its utility in the convergent, orthogonal synthesis of dendrimers based on melamine. researchgate.net This approach leverages the differential reactivity of the aliphatic and aromatic amine groups. researchgate.net

In these systems, the resulting dendrons, with molecular weights that can exceed 10 kDa, are rich in hydrogen-bond donating and accepting groups, which can lead to intermolecular aggregation. researchgate.net This property underscores the significance of hydrogen bonding in the molecular recognition processes involving aminobenzylamine-containing structures. Furthermore, the addition of copper(II) ions to these dendrimer solutions reduces aggregation, providing evidence for the molecular recognition of the metal cation, which is confirmed by UV-vis spectroscopy. researchgate.net This suggests that aminobenzylamine moieties within a larger structure can act as specific binding sites for metal ions.

Table 1: Dendron Synthesis Using p-Aminobenzylamine

GenerationMolecular Weight (Expected)YieldObservations
D1~1 kDaHigh-
............
D5>10 kDaSignificant DropPurification difficulties due to aggregation
Data derived from studies on p-aminobenzylamine dendrimers. researchgate.net

The principles of molecular recognition in these systems are governed by factors such as:

Hydrogen Bonding: The amino groups can form specific hydrogen bond arrays with complementary molecules.

Metal Coordination: The nitrogen atoms can act as ligands for metal ions, leading to the formation of coordination complexes.

π-π Stacking: The benzene (B151609) ring can interact with other aromatic systems.

Steric Hindrance: The bulkiness of the molecule can influence its interaction with other species.

Construction of Self-Assembled Supramolecular Architectures (e.g., metallamacrocyclic receptors and coordination cages)

The self-assembly of molecules into larger, ordered structures is a powerful strategy for creating functional nanomaterials. While the direct use of 3-aminobenzylamine dihydrochloride in the construction of metallamacrocycles and coordination cages is not explicitly detailed in the provided search results, the principles are well-established using analogous building blocks. Coordination-driven self-assembly, for example, relies on the reaction of metal ions with organic ligands to form discrete, closed structures. nih.govnih.gov

Flexible ligands, such as those derived from aminobenzylamines, can be incorporated into the design of nanoscopic 3D cages. For example, flexible tripodal amide-containing linkers have been used to create cages via self-assembly with palladium(II) acceptor units. nih.gov These structures are often characterized by techniques such as NMR and mass spectrometry to confirm their formation and elucidate their structure. nih.gov

The general approach for constructing such architectures involves:

Ligand Design: Synthesis of an organic molecule (ligand) with multiple binding sites positioned at specific angles. Aminobenzylamine derivatives can be functionalized to serve as such ligands.

Metal Ion Selection: Choosing a metal ion with a preferred coordination geometry (e.g., square planar, octahedral).

Self-Assembly: Mixing the ligand and the metal salt in an appropriate solvent, allowing the spontaneous formation of the desired supramolecular architecture.

For instance, nanoscopic coordination cages with D3h symmetry have been self-assembled from a predesigned molecular "clip" and tritopic pyridyl subunits. nih.gov These cages can have dimensions on the nanoscale and may encapsulate guest molecules within their cavities. nih.gov The principles demonstrated in these systems provide a roadmap for how 3-aminobenzylamine could be potentially utilized as a flexible building block in the creation of novel metallamacrocycles and coordination cages with unique host-guest properties.

Table 2: Examples of Self-Assembled Coordination Cages

Ligand TypeMetal IonResulting ArchitectureDimensions
Flexible tripodal amidePalladium(II)Pseudo trigonal bipyramidal cageCavity diameter ~1.9 nm
Tritopic pyridyl subunitsPlatinum(II)Trigonal prismatic cage~1 x 2 nm to ~1 x 4 nm
Data from related systems, not specifically using 3-aminobenzylamine. nih.govnih.gov

Future Research Directions and Emerging Paradigms in 3 Aminobenzylamine Dihydrochloride Research

Integration with Advanced Analytical and Spectroscopic Characterization Techniques

A deeper understanding of the structure-property relationships of 3-aminobenzylamine (B1275103) dihydrochloride (B599025) is fundamental to unlocking its full potential. Future research will increasingly rely on the integration of sophisticated analytical and spectroscopic techniques to provide a more comprehensive characterization of this compound and its reaction products.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, such as two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC), will be instrumental in unambiguously assigning the proton and carbon signals of 3-aminobenzylamine dihydrochloride and its derivatives, providing detailed insights into their molecular structure and conformation. Furthermore, specialized NMR techniques like Signal Amplification By Reversible Exchange (SABRE) are emerging as powerful tools for hyperpolarizing amines, which could lead to significantly enhanced NMR signal intensity and enable the study of this compound at much lower concentrations or in complex mixtures. researchgate.net

High-performance liquid chromatography (HPLC) will continue to be a crucial technique for the purification and analysis of this compound and its reaction products. commonorganicchemistry.com The development of novel stationary phases and the use of advanced detectors, such as mass spectrometry (MS), will enable higher resolution separations and more sensitive detection, facilitating the analysis of complex reaction mixtures and the identification of trace impurities.

Fourier-transform infrared (FTIR) spectroscopy provides valuable information about the functional groups present in a molecule. rsc.org Advanced FTIR techniques, such as attenuated total reflectance (ATR)-FTIR, allow for the direct analysis of solid and liquid samples with minimal sample preparation, making it a rapid and efficient tool for monitoring reactions involving this compound.

The coupling of these techniques, for instance, LC-NMR and LC-MS, will provide a multi-dimensional analytical approach, offering a wealth of structural and quantitative information that is unattainable with individual techniques alone.

Table 1: Advanced Analytical Techniques for this compound Characterization

TechniqueInformation ProvidedPotential Future Applications
2D NMR (COSY, HSQC, HMBC)Detailed structural elucidation and conformational analysis.Unambiguous characterization of novel derivatives and reaction intermediates.
SABRE-NMREnhanced signal intensity for low concentration samples.In-situ reaction monitoring and studies in complex biological or material matrices.
HPLC-MSHigh-resolution separation and sensitive detection with mass identification.Impurity profiling and metabolite identification in various applications.
ATR-FTIRRapid functional group analysis of solids and liquids.Real-time reaction monitoring and quality control in industrial processes.

Development of Novel Sustainable Synthetic Pathways

The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes. Future research on this compound will undoubtedly focus on developing environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

A key area of exploration will be the catalytic reduction of 3-nitrobenzonitrile (B78329) or 3-nitrobenzaldehyde (B41214). google.com While traditional methods often employ stoichiometric reducing agents, future efforts will concentrate on the use of highly efficient and recyclable heterogeneous catalysts, such as those based on non-precious metals. commonorganicchemistry.comunimi.it The use of molecular hydrogen or transfer hydrogenation with green hydrogen donors will be favored over less atom-economical methods. acsgcipr.org

The principles of green chemistry will guide the development of these new synthetic pathways. walisongo.ac.id This includes the use of greener solvents (e.g., water or bio-derived solvents), lower reaction temperatures, and the design of processes with high atom economy. scilit.com

Furthermore, the exploration of biomass as a renewable feedstock for the synthesis of aromatic amines is a burgeoning field of research. researchgate.netrsc.orgacs.orgmdpi.comacs.org While the direct synthesis of 3-aminobenzylamine from biomass is a long-term goal, research into the conversion of biomass-derived platform chemicals into aromatic intermediates could pave the way for a more sustainable production route in the future.

Biocatalysis also presents a promising avenue for the sustainable synthesis of aminobenzylamines. wisc.edunih.govnih.gov The use of engineered enzymes could enable the selective and efficient synthesis of 3-aminobenzylamine or its precursors under mild reaction conditions, offering a highly sustainable alternative to traditional chemical methods.

Exploration of New Application Domains in Advanced Chemical Technologies

The unique bifunctional nature of 3-aminobenzylamine, possessing both a primary aromatic amine and a benzylic amine, makes it a valuable building block for the synthesis of a wide range of complex molecules and materials. whiterose.ac.uknih.govmdpi.com Future research will focus on leveraging this structural feature to explore new and advanced application domains.

In the realm of polymer chemistry , this compound can serve as a monomer for the synthesis of novel polyamides and polyimides. tcichemicals.com Its non-linear structure can introduce unique properties into the resulting polymers, such as improved solubility and modified thermal and mechanical characteristics. Future work will involve the synthesis and characterization of new polymers derived from this monomer and the evaluation of their potential in high-performance applications.

In materials science , the amine functionalities of 3-aminobenzylamine can be utilized to modify the surface of materials, imparting new properties such as improved adhesion or biocompatibility. Furthermore, its structure makes it a potential candidate for the development of novel corrosion inhibitors for metals and alloys. nih.govresearchgate.netderpharmachemica.comnih.govresearchgate.net The presence of nitrogen atoms and the aromatic ring can facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.

As a versatile synthetic building block , this compound will continue to be employed in the synthesis of complex organic molecules with potential applications in medicinal chemistry and agrochemicals. mdpi.com Its ability to participate in a variety of chemical transformations allows for the construction of diverse molecular scaffolds. Future research will focus on the development of novel synthetic methodologies that utilize this compound to access new chemical space and create molecules with desired biological or material properties.

Table 2: Emerging Application Areas for this compound

Application DomainRole of this compoundPotential Future Research
Polymer ChemistryMonomerSynthesis and characterization of novel polyamides and polyimides with unique properties.
Materials ScienceCorrosion Inhibitor, Surface ModifierDevelopment of high-efficiency, environmentally friendly corrosion inhibitors; Surface functionalization of materials.
Synthetic ChemistryVersatile Building BlockDesign and synthesis of novel bioactive compounds and functional materials.

Q & A

Q. Structural Confirmation :

  • NMR : 1^1H and 13^{13}C NMR in D2_2O to identify amine proton environments and aromatic signals .
  • Mass Spectrometry : ESI-MS (electrospray ionization) to verify molecular weight (e.g., calculated 231.1 g/mol for C7_7H10_{10}N2_2·2HCl) .

Elemental Analysis : Confirm chloride content (~30.7% for dihydrochloride) via titration or ion chromatography .

Advanced Research Questions

Q. How can the stability of this compound under varying experimental conditions be systematically evaluated?

  • Stability Study Design :

Stress Testing : Expose the compound to:

  • Temperature : 40°C, 60°C, and 80°C for 1–4 weeks.
  • pH : Dissolve in buffers (pH 1–10) and monitor degradation.
  • Light : UV/visible light exposure for 48–72 hours .

Degradation Analysis : Use HPLC-MS to identify degradation products (e.g., deamination or oxidation byproducts). Compare results to stability profiles of structurally similar dihydrochlorides (e.g., puromycin dihydrochloride) .

Kinetic Modeling : Calculate degradation rate constants (kk) and shelf-life predictions using Arrhenius equations .

Q. What strategies are effective in resolving contradictions in bioactivity data for this compound across studies?

  • Troubleshooting Framework :

Purity Verification : Reanalyze batches for impurities (e.g., residual solvents, free base) that may interfere with bioassays .

Assay Optimization :

  • Dose-Response Curves : Test a wider concentration range (e.g., 1 nM–100 µM) to account for nonlinear effects.
  • Control Experiments : Include reference inhibitors (e.g., PDE4 inhibitors for phosphodiesterase studies) to validate assay conditions .

Salt-Specific Effects : Compare dihydrochloride vs. hydrochloride forms to assess salt-dependent bioactivity differences .

Q. How does the dihydrochloride salt form influence the compound’s interactions with biological targets compared to other salt forms?

  • Mechanistic Insights :

Solubility & Bioavailability : The dihydrochloride form enhances aqueous solubility, improving cellular uptake in vitro (e.g., LSD1 inhibitors like bomedemstat dihydrochloride show 2–3× higher bioavailability than free bases) .

Target Binding : Protonated amine groups in dihydrochloride salts may strengthen ionic interactions with negatively charged enzyme active sites (e.g., trypsin-like proteases) .

Experimental Validation : Perform parallel assays with free base, hydrochloride, and dihydrochloride forms to quantify differences in IC50_{50} values or binding affinities .

Key Considerations for Methodological Rigor

  • Data Reproducibility : Document synthesis batches with COA (Certificate of Analysis) parameters (e.g., ≥98% purity, residual solvent limits) .
  • Contradiction Management : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm bioactivity trends .
  • Safety Compliance : Review SDS (Safety Data Sheet) guidelines for dihydrochloride compounds, including first-aid measures for accidental exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.